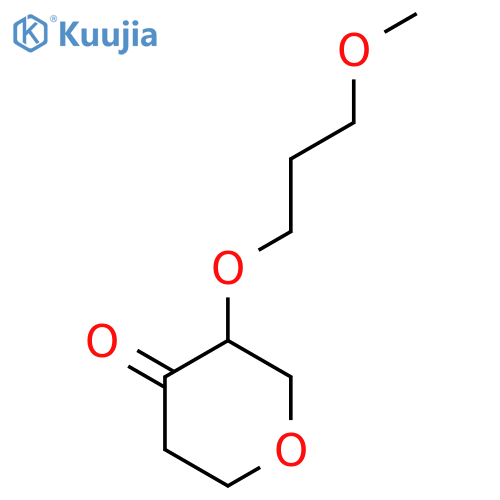Cas no 2140481-09-8 (3-(3-Methoxypropoxy)oxan-4-one)

2140481-09-8 structure
商品名:3-(3-Methoxypropoxy)oxan-4-one
3-(3-Methoxypropoxy)oxan-4-one 化学的及び物理的性質
名前と識別子
-
- EN300-26670686
- 3-(3-methoxypropoxy)oxan-4-one
- 2140481-09-8
- 3-(3-Methoxypropoxy)oxan-4-one
-
- インチ: 1S/C9H16O4/c1-11-4-2-5-13-9-7-12-6-3-8(9)10/h9H,2-7H2,1H3
- InChIKey: RRHPHBHNKRPZDC-UHFFFAOYSA-N
- ほほえんだ: O(CCCOC)C1C(CCOC1)=O
計算された属性
- せいみつぶんしりょう: 188.10485899g/mol
- どういたいしつりょう: 188.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-(3-Methoxypropoxy)oxan-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26670686-0.25g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 0.25g |
$855.0 | 2023-09-12 | ||
| Enamine | EN300-26670686-10g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 10g |
$3992.0 | 2023-09-12 | ||
| Enamine | EN300-26670686-2.5g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 2.5g |
$1819.0 | 2023-09-12 | ||
| Enamine | EN300-26670686-1.0g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 1.0g |
$928.0 | 2023-07-04 | ||
| Enamine | EN300-26670686-1g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 1g |
$928.0 | 2023-09-12 | ||
| Enamine | EN300-26670686-5.0g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 5.0g |
$2692.0 | 2023-07-04 | ||
| Enamine | EN300-26670686-0.5g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 0.5g |
$891.0 | 2023-09-12 | ||
| Enamine | EN300-26670686-10.0g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 10.0g |
$3992.0 | 2023-07-04 | ||
| Enamine | EN300-26670686-5g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 5g |
$2692.0 | 2023-09-12 | ||
| Enamine | EN300-26670686-0.1g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 0.1g |
$817.0 | 2023-09-12 |
3-(3-Methoxypropoxy)oxan-4-one 関連文献
-
1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
2140481-09-8 (3-(3-Methoxypropoxy)oxan-4-one) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
